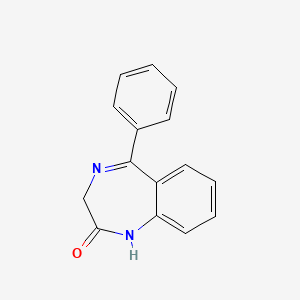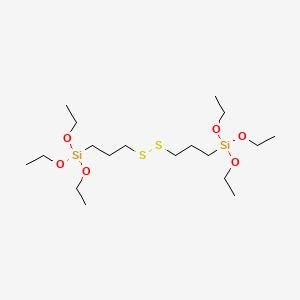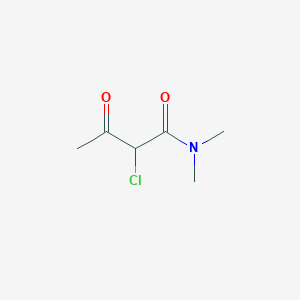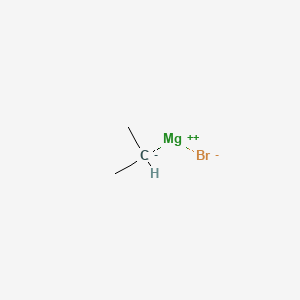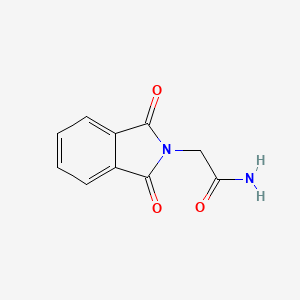
2-Phthalimidoacetamide
Overview
Description
2-Phthalimidoacetamide (2-PAA) is an organic compound with the molecular formula C8H7NO2. It is a white powder that is soluble in water and ethanol. 2-PAA is a versatile reagent used in organic synthesis and has been used in various scientific fields, such as biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
2-Phthalimidoacetamide has been explored for its chemical synthesis and properties. Schapira et al. (1985) studied the reaction of α-phthalimidoacetamides with sodium ethoxide, leading to the formation of 4-hydroxy-1(2H)-isoquinolone-3-carboxamides and other compounds under specific conditions. This study highlighted the acidic and unstable nature of these compounds in basic media and provided an explanation for these results (Schapira, Abasolo, & Perillo, 1985).
Spectroscopic Characterization
Detailed spectroscopic characterization of novel compounds derived from this compound has been performed. Eller and Holzer (2006) synthesized two novel N-(3-acetyl-2-thienyl)acetamides, including a derivative of this compound, and provided comprehensive spectroscopic data for these compounds (Eller & Holzer, 2006).
Pharmaceutical Synthesis
This compound plays a role in the synthesis of pharmaceutical compounds. Aszodi, Bonnet, and Teutsch (1990) demonstrated its use in the enantioselective synthesis of an isocephem synthon, a crucial component in creating certain β-lactam antibiotics. This synthesis involved assembling multiple building blocks and highlighted the compound's role in complex pharmaceutical processes (Aszodi, Bonnet, & Teutsch, 1990).
Interaction with DNA
Arif et al. (2018) investigated a phthalimide-based copper(II) complex derived from N-substituted phthalimide, including this compound, for its ability to interact with DNA. This study provided insights into the potential biomedical applications of such complexes, including their antibacterial efficacy and DNA binding properties (Arif et al., 2018).
Environmental and Biological Studies
Several studies have explored the environmental and biological implications of phthalate compounds, including their metabolites. For example, Latini et al. (2003) investigated the potential health hazards of di-(2-ethylhexyl)phthalate (DEHP) exposure during pregnancy, revealing significant associations with shorter pregnancy durations. This research suggests a broader context in which phthalimidoacetamide derivatives could be relevant (Latini et al., 2003).
Biochemical Analysis
Biochemical Properties
2-Phthalimidoacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can modulate the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, such as the nucleus, cytoplasm, or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular localization of this compound can significantly impact its activity and function within the cell.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDWOTGXUXNSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197776 | |
| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4935-96-0 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4935-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phthaloylglycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004935960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthalylglycinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHTHALIMIDOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and spectroscopic data available for N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide?
A1: The research [] describes the one-step synthesis of N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide from 3-acetylthiophen-2-amine and 2-phthalimidoacetyl chloride. While the molecular formula and weight are not explicitly provided, the study emphasizes the detailed spectroscopic characterization of the compound. The data includes:
Q2: Are there other examples of phosphonamide derivatives containing 2-phthalimidoacetamide?
A2: Yes, the research on phosphonamide derivatives [] describes the synthesis of N-[ethyl N-(diethyl phosphonylbenzyl)methylphthalamido] phthalimide. This compound incorporates both a phosphonamide group and a this compound moiety. The presence of these distinct functionalities within a single molecule might be of interest for investigations exploring potential biological activities or applications in materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


